1-Boc-3-(Methylthio)pyrrolidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

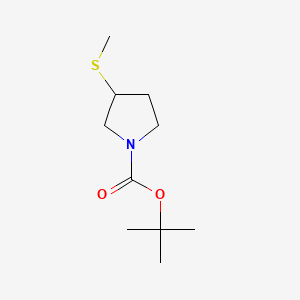

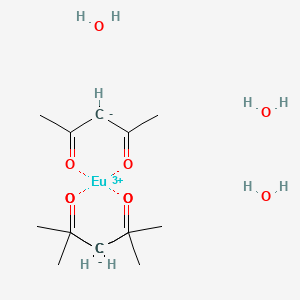

1-Boc-3-(Methylthio)pyrrolidine is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for 1-Boc-3-(Methylthio)pyrrolidine were not found, pyrrolidine-based organocatalysts have been synthesized using various methods . For instance, pyrrolidine-oxyimides were synthesized from N-Boc-L-prolinol and hydroxyimides .Molecular Structure Analysis

The molecular structure of 1-Boc-3-(Methylthio)pyrrolidine consists of a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and a methylthio group attached .科学研究应用

Synthesis of Fluorinated Derivatives

Researchers have utilized the Boc-protected pyrrolidine derivatives in the synthesis of fluorinated compounds, such as the sigma-1 receptor modulator E1R derivative. The process involves ozonation and catalytic hydrogenation steps, showcasing the utility of Boc-protected pyrrolidines in the formation of complex fluorinated structures, which are significant in medicinal chemistry (Kuznecovs et al., 2020).

Enantioselective Deprotonation

The enantioselective deprotonation of N-Boc-pyrrolidine demonstrates the compound's role in asymmetric synthesis. This process is critical for creating chiral centers in organic molecules, which is a cornerstone in the development of drugs and active pharmaceutical ingredients. The study sheds light on the mechanisms and selectivity of lithiation reactions, a foundational step in organic synthesis (Bailey et al., 2002).

Construction of Pyrrolidinyl Spirooxindoles

A methodology for constructing pyrrolidinyl spirooxindoles via a 1,3-dipolar cycloaddition reaction has been developed, utilizing N-Boc-3-alkylidene-indolin-2(3H)ones. This approach highlights the use of Boc-protected pyrrolidines in generating compounds with potential antibacterial activity, underscoring their importance in discovering new antibiotics (Yu et al., 2014).

Iron-Catalyzed Cross-Coupling Reactions

The use of Boc-protected pyrrolidines in iron-catalyzed cross-coupling reactions for the synthesis of 3-substituted pyrrolidines showcases their versatility in creating complex organic molecules. This process is significant for the development of novel organic compounds with potential therapeutic applications (Østergaard et al., 2002).

Asymmetric Organocatalysis

Research on the asymmetric synthesis of dihydropyrrole derivatives from N-Boc-protected imines via organo- and gold catalysis illustrates the compound's role in catalytic processes. This innovative approach combines the utility of Boc-protected pyrrolidines in organocatalysis with gold-catalyzed reactions, opening avenues for the efficient synthesis of optically active heterocycles (Monge et al., 2010).

安全和危害

属性

IUPAC Name |

tert-butyl 3-methylsulfanylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-5-8(7-11)14-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFVIHRYBTXYFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-(Methylthio)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

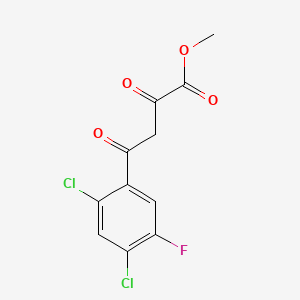

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)